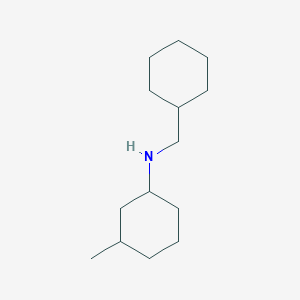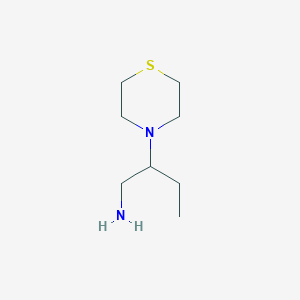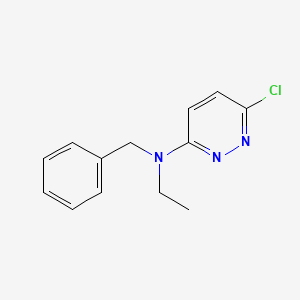![molecular formula C12H16F3NO B1462104 (Butan-2-yl)({[2-(trifluoromethoxy)phenyl]methyl})amine CAS No. 1019551-95-1](/img/structure/B1462104.png)
(Butan-2-yl)({[2-(trifluoromethoxy)phenyl]methyl})amine
Descripción general
Descripción
(Butan-2-yl)({[2-(trifluoromethoxy)phenyl]methyl})amine, also known as 2-(trifluoromethoxy)phenylmethyl butan-2-amine, is an organic compound with a unique structure and properties. It is a versatile compound with a wide range of applications in scientific research, from drug design to materials science. This article will explore the synthesis method, scientific research applications, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this compound.
Aplicaciones Científicas De Investigación
Applications in Environmental and Food Sciences
Degradation and Breakdown Pathways : Studies have explored the degradation pathways of nitrogen-containing compounds, highlighting their environmental impact and relevance in treatment technologies. For instance, the degradation of nitrogen-containing hazardous compounds using advanced oxidation processes indicates a focus on minimizing environmental pollution (Bhat & Gogate, 2021).
Food Flavor Compounds : Research on branched chain aldehydes, produced from amino acids, shows the significance of nitrogen-containing compounds in developing flavors in both fermented and non-fermented food products (Smit, Engels, & Smit, 2009).
Applications in Chemical Synthesis and Material Science
Renewable Feedstock for Nitrogen-Containing Derivatives : The use of natural oils like soybean oil as a renewable feedstock to produce nitrogen-containing materials points to the relevance of nitrogen compounds in sustainable material science (Biswas et al., 2008).
Amine-Functionalized Sorbents for PFAS Removal : Research on the use of amine-containing sorbents for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies showcases the application of nitrogen compounds in environmental remediation technologies (Ateia et al., 2019).
Applications in Health and Pharmaceutical Sciences
- Metabolism and Toxicity Studies : The study of heterocyclic aromatic amines and their metabolism and toxicity in biological systems, such as their role in carcinogenicity, underlines the importance of understanding nitrogen-containing compounds for health risk assessments (Teunissen et al., 2010).
Propiedades
IUPAC Name |
N-[[2-(trifluoromethoxy)phenyl]methyl]butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3NO/c1-3-9(2)16-8-10-6-4-5-7-11(10)17-12(13,14)15/h4-7,9,16H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCOCMKJUVTTEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=CC=C1OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Butan-2-yl)({[2-(trifluoromethoxy)phenyl]methyl})amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{4-[(1-Methylpiperidin-4-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B1462023.png)
![5-(chloromethyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,3,4-tetrazole](/img/structure/B1462028.png)
![1-[2-(2-Chloro-6-fluorophenyl)cyclopropyl]ethan-1-one](/img/structure/B1462030.png)


amine](/img/structure/B1462035.png)
![N-[(4-fluorophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1462036.png)


![6-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1462039.png)
![2-(Chloromethyl)-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxazole](/img/structure/B1462040.png)

